molecular formula C25H27NO4 B10901985 (4Z)-2-(4-tert-butylphenyl)-4-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-1,3-oxazol-5(4H)-one

(4Z)-2-(4-tert-butylphenyl)-4-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-1,3-oxazol-5(4H)-one

Cat. No.: B10901985
M. Wt: 405.5 g/mol
InChI Key: MOMZTALWNNEYEY-HKWRFOASSA-N
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Description

4-{(Z)-1-[4-(ALLYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-[4-(TERT-BUTYL)PHENYL]-1,3-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes allyloxy, ethoxy, and tert-butyl groups

Preparation Methods

The synthesis of 4-{(Z)-1-[4-(ALLYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-[4-(TERT-BUTYL)PHENYL]-1,3-OXAZOL-5-ONE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the use of allyloxy and ethoxy substituted phenyl compounds, followed by the introduction of the oxazole ring and tert-butyl group under specific reaction conditions. Industrial production methods may optimize these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized under specific conditions to form corresponding aldehydes or acids.

    Reduction: The oxazole ring may be reduced to form different derivatives.

    Substitution: The ethoxy and tert-butyl groups can participate in substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{(Z)-1-[4-(ALLYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-[4-(TERT-BUTYL)PHENYL]-1,3-OXAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The allyloxy and ethoxy groups may interact with enzymes or receptors, while the oxazole ring can participate in binding interactions. The tert-butyl group may influence the compound’s stability and solubility, affecting its overall activity.

Comparison with Similar Compounds

Similar compounds include those with variations in the substituent groups, such as:

  • Compounds with different alkyl or aryl groups in place of the allyloxy or ethoxy groups.
  • Variants with different heterocyclic rings instead of the oxazole ring.
  • Compounds with different substituents on the phenyl rings. These variations can lead to differences in reactivity, stability, and applications, highlighting the uniqueness of 4-{(Z)-1-[4-(ALLYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-[4-(TERT-BUTYL)PHENYL]-1,3-OXAZOL-5-ONE.

Properties

Molecular Formula

C25H27NO4

Molecular Weight

405.5 g/mol

IUPAC Name

(4Z)-2-(4-tert-butylphenyl)-4-[(3-ethoxy-4-prop-2-enoxyphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C25H27NO4/c1-6-14-29-21-13-8-17(16-22(21)28-7-2)15-20-24(27)30-23(26-20)18-9-11-19(12-10-18)25(3,4)5/h6,8-13,15-16H,1,7,14H2,2-5H3/b20-15-

InChI Key

MOMZTALWNNEYEY-HKWRFOASSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)C(C)(C)C)OCC=C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)C(C)(C)C)OCC=C

Origin of Product

United States

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